tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
CAS No.: 2703745-36-0
VCID: VC11559754
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride - 2703745-36-0](/images/no_structure.jpg)
Description |
Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) configuration. This compound belongs to a class of pyrrolidine derivatives, which are often used in pharmaceutical research due to their potential biological activities. The compound's structure includes a tert-butyl group attached to an acetate moiety, which is further linked to a pyrrolidine ring. Predicted Collision Cross Section (CCS)
Applications and ResearchPyrrolidine derivatives, including tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride, are of interest in pharmaceutical research due to their potential biological activities. These compounds can serve as intermediates or building blocks for more complex molecules with therapeutic potential. Hazards (General for Similar Compounds)
|
|||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2703745-36-0 | |||||||||||||||||||||||||||
Product Name | tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride | |||||||||||||||||||||||||||
Molecular Formula | C10H20ClNO2 | |||||||||||||||||||||||||||
Molecular Weight | 221.72 g/mol | |||||||||||||||||||||||||||
IUPAC Name | tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 | |||||||||||||||||||||||||||
Standard InChIKey | UIFUDQIZOYJRPS-QRPNPIFTSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl | |||||||||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)CC1CCNC1.Cl | |||||||||||||||||||||||||||
Purity | 95 | |||||||||||||||||||||||||||
PubChem Compound | 165944560 | |||||||||||||||||||||||||||
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume